molecular formula C17H20N2O2 B2773083 2-{[(2,5-dimethylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 328272-83-9

2-{[(2,5-dimethylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B2773083
CAS No.: 328272-83-9
M. Wt: 284.359
InChI Key: HBUQWJADZIRLFX-UHFFFAOYSA-N
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Description

2-{[(2,5-dimethylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C17H20N2O2 and its molecular weight is 284.359. The purity is usually 95%.
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Properties

IUPAC Name

2-[(2,5-dimethylanilino)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-11-7-8-12(2)15(9-11)18-10-19-16(20)13-5-3-4-6-14(13)17(19)21/h3-4,7-9,13-14,18H,5-6,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBUQWJADZIRLFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NCN2C(=O)C3CC=CCC3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[(2,5-dimethylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione (CAS No. 328272-83-9) is a complex organic molecule notable for its potential biological activities. It features a tetrahydro-isoindole core structure, which is often associated with various pharmacological properties. This article explores the biological activity of this compound based on existing research and findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H20N2O2C_{17}H_{20}N_{2}O_{2}, with a molecular weight of approximately 284.35 g/mol. The structure includes an amine group linked to a 2,5-dimethylphenyl moiety and an isoindole-1,3-dione framework. These structural features suggest potential interactions with various biological targets.

PropertyValue
Molecular FormulaC17H20N2O2C_{17}H_{20}N_{2}O_{2}
Molecular Weight284.35 g/mol
CAS Number328272-83-9

Biological Activity Overview

Research on isoindole derivatives indicates that they may exhibit a range of biological activities including:

  • Antioxidant Activity : Isoindole derivatives have shown significant antioxidant properties in various studies. This is crucial for combating oxidative stress in biological systems.
  • Antitumor Activity : Compounds with similar structures have been investigated for their potential antitumor effects, suggesting that this compound may also possess similar properties.
  • Neuroprotective Effects : Some isoindole derivatives have been reported to provide neuroprotection, indicating potential applications in neurodegenerative diseases.

Case Studies and Research Findings

A recent study examined the biological activities of various isoindole derivatives and highlighted the following findings relevant to our compound:

  • Antioxidant Activity : The DPPH assay demonstrated that certain isoindole derivatives exhibited potent antioxidant activity. The presence of the isoindole and amine functional groups likely contributes to this property .
  • Pharmacokinetics : Bioinformatics tools predicted favorable pharmacokinetic profiles for isoindole derivatives, including good intestinal absorption and blood-brain barrier permeability .
  • Interaction Studies : Computational docking studies indicated that related compounds formed stable interactions with MAO-B and COX-2, suggesting that our compound may similarly interact with these targets .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
3a,4-DihydroisoindoleLacks dimethyl substitutionAntitumor activity
Isoindole-1,3-dioneSimilar core structureNeuroprotective effects
N-(2-Methylphenyl)phthalimideContains phthalimide moietyAntiviral properties

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-{[(2,5-dimethylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves coupling the 2,5-dimethylphenylamine moiety to the isoindole-dione scaffold via reductive amination or nucleophilic substitution. Optimization requires controlling temperature (40–80°C), pH (neutral to mildly acidic), and solvent polarity (e.g., THF or DMF). Catalytic agents like Pd/C or NaBH4_4 may enhance efficiency. Purity is monitored via HPLC with C18 columns and UV detection at 254 nm .

Q. How is the compound characterized using spectroscopic and chromatographic techniques?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR in deuterated DMSO or CDCl3_3 resolve stereochemistry and confirm substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl groups at δ 2.1–2.5 ppm).
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 327.147).
  • HPLC : Reverse-phase chromatography with acetonitrile/water gradients assesses purity (>95% threshold) .

Q. What preliminary biological activity screenings are recommended for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Anti-inflammatory Activity : COX-1/COX-2 inhibition assays using LPS-induced macrophage models.
  • Antiviral Screening : Plaque reduction assays against influenza A/H1N1 or SARS-CoV-2 pseudoviruses.
  • Cytotoxicity : MTT assays on HEK-293 or HepG2 cell lines to establish IC50_{50} values .

Advanced Research Questions

Q. How can computational models (e.g., DFT, molecular dynamics) predict the compound’s reactivity and binding interactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize 3D geometry using B3LYP/6-31G* basis sets to calculate electrostatic potential surfaces and frontier molecular orbitals (HOMO/LUMO).
  • Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., with SARS-CoV-2 Mpro^\text{pro}) using GROMACS, analyzing RMSD and binding free energy (MM-PBSA).
  • ADMET Prediction : Use SwissADME to estimate LogP (2.8–3.5), topological PSA (60–70 Ų), and blood-brain barrier permeability .

Q. What strategies resolve contradictions in reported reactivity or bioactivity data for isoindole-dione derivatives?

  • Methodological Answer :

  • Cross-Validation : Replicate experiments under standardized conditions (e.g., fixed pH, temperature).
  • Meta-Analysis : Systematically compare data across studies using tools like PRISMA, focusing on variables like stereochemistry (cis vs. trans isomers) or solvent effects.
  • Advanced Spectroscopy : Use 2D NMR (NOESY, HSQC) or X-ray crystallography to confirm structural ambiguities .

Q. How to design experiments to study structure-activity relationships (SAR) for this compound’s electrochemical applications (e.g., battery cathodes)?

  • Methodological Answer :

  • Electrochemical Testing : Cyclic voltammetry in 1 M LiPF6_6/EC:DMC electrolyte to assess redox potentials and capacity retention.
  • Morphological Analysis : SEM/TEM to correlate particle size (50–200 nm) with ionic conductivity.
  • Theoretical Framework : Link results to Marcus theory for electron transfer kinetics or DFT-calculated Li+^+ binding energies .

Q. What challenges arise in resolving enantiomers of this compound, and what chiral separation techniques are effective?

  • Methodological Answer :

  • Chiral Stationary Phases : Use HPLC with cellulose tris(3,5-dimethylphenylcarbamate) columns (e.g., Chiralpak IA).
  • Crystallization : Diastereomeric salt formation with L-tartaric acid in ethanol/water.
  • Circular Dichroism (CD) : Confirm enantiopurity by comparing experimental CD spectra with DFT-simulated curves .

Methodological Considerations Table

Research ObjectiveKey TechniquesCritical ParametersReferences
Synthesis OptimizationReductive amination, HPLCSolvent polarity, catalytic efficiency
SAR for BioactivityCOX-2 inhibition assays, MD simulationsLigand-binding affinity, IC50_{50} values
Electrochemical PerformanceCyclic voltammetry, SEMRedox potential, particle morphology
Enantiomeric ResolutionChiral HPLC, X-ray crystallographyColumn selectivity, diastereomer solubility

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